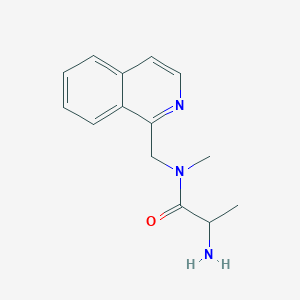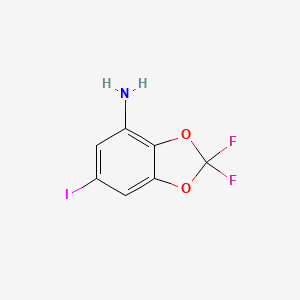
Ethynodiol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Ethynodiol acetate is synthesized through a series of chemical reactions starting from norethisterone . The synthetic route involves the reduction of norethisterone to form the 3,17-diol, followed by acetylation to produce ethynodiol diacetate . The reaction conditions typically involve the use of reducing agents and acetylating agents under controlled temperatures and pressures . Industrial production methods follow similar synthetic routes but are optimized for large-scale manufacturing to ensure high yield and purity .
化学反応の分析
Ethynodiol acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form norethisterone, its active metabolite.
Reduction: The compound can be reduced to form ethynodiol, an intermediate in its metabolic pathway.
Substitution: This compound can undergo substitution reactions where the acetate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acetylating agents like acetic anhydride . The major products formed from these reactions include norethisterone and ethynodiol .
科学的研究の応用
Ethynodiol acetate has several scientific research applications:
作用機序
Ethynodiol acetate exerts its effects by binding to progesterone and estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . By maintaining high levels of synthetic progesterone, it tricks the body into thinking that ovulation has already occurred, thereby preventing the release of eggs from the ovaries . This mechanism also involves altering the uterine lining to prevent implantation of a fertilized egg .
類似化合物との比較
Ethynodiol acetate is compared with other progestins such as norethindrone acetate and norethynodrel . While norethindrone acetate has an acetate group at carbon 3, this compound has acetate groups at both carbons 3 and 17 . Norethynodrel differs from norethindrone by having a shift in the double bond from carbons 4, 5 to carbons 5, 10 . These structural differences result in variations in their pharmacological properties and clinical effects .
This compound is unique due to its specific combination of acetate groups and its role as a prodrug of norethisterone, which contributes to its effectiveness as a contraceptive .
特性
分子式 |
C24H32O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
[(13S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18?,19?,20?,21?,22?,23-,24-/m0/s1 |
InChIキー |
ONKUMRGIYFNPJW-UZESFOLASA-N |
異性体SMILES |
CC(=O)OC1CCC2C3CC[C@]4(C(C3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C |
正規SMILES |
CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14788485.png)
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)

![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)
![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)

![Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)

![tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14788526.png)



